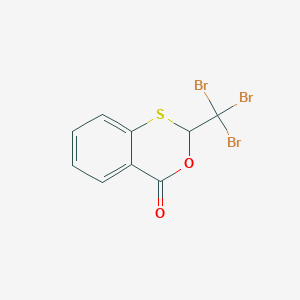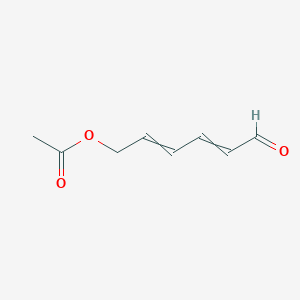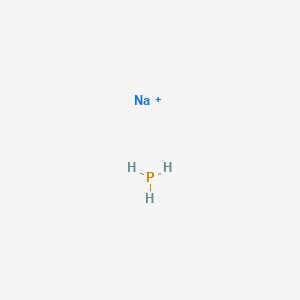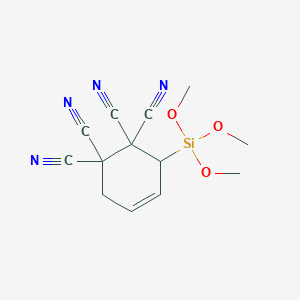![molecular formula C16H12N4O B14350000 2-(4-methoxyphenyl)-3H-imidazo[4,5-f]quinoxaline CAS No. 93417-13-1](/img/structure/B14350000.png)
2-(4-methoxyphenyl)-3H-imidazo[4,5-f]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)-3H-imidazo[4,5-f]quinoxaline is a heterocyclic compound that belongs to the class of imidazoquinoxalines This compound is characterized by the presence of an imidazole ring fused with a quinoxaline ring, and a methoxyphenyl group attached to the imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-3H-imidazo[4,5-f]quinoxaline typically involves the condensation of 2-(4-methoxyphenyl)malonaldehyde with 1H-pyrazol-5-amine through a condensation reaction followed by a Suzuki–Miyaura cross-coupling method . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-methoxyphenyl)-3H-imidazo[4,5-f]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.
Reduction: Formation of reduced imidazoquinoxaline derivatives.
Substitution: Formation of substituted imidazoquinoxaline derivatives with various functional groups.
Applications De Recherche Scientifique
2-(4-methoxyphenyl)-3H-imidazo[4,5-f]quinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-(4-methoxyphenyl)-3H-imidazo[4,5-f]quinoxaline involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: A simpler analog with a similar core structure but lacking the methoxyphenyl group.
1,2,4-triazolo[4,3-a]quinoxaline: A related compound with a triazole ring fused to the quinoxaline core.
5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-quinoxalin-6-amine: Another derivative with potential medicinal applications.
Uniqueness
2-(4-methoxyphenyl)-3H-imidazo[4,5-f]quinoxaline is unique due to the presence of the methoxyphenyl group, which can enhance its biological activity and specificity. This structural feature distinguishes it from other quinoxaline derivatives and contributes to its potential as a lead compound in drug discovery.
Propriétés
Numéro CAS |
93417-13-1 |
|---|---|
Formule moléculaire |
C16H12N4O |
Poids moléculaire |
276.29 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-3H-imidazo[4,5-f]quinoxaline |
InChI |
InChI=1S/C16H12N4O/c1-21-11-4-2-10(3-5-11)16-19-13-7-6-12-14(15(13)20-16)18-9-8-17-12/h2-9H,1H3,(H,19,20) |
Clé InChI |
BAHHNZXAPYKLOH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NC3=C(N2)C=CC4=NC=CN=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[[4-(2,2-Dicyanoethenyl)phenyl]-(2-methylsulfonyloxyethyl)amino]ethyl methanesulfonate](/img/structure/B14349972.png)
![3,11-Dipropyldispiro[5.1.5~8~.1~6~]tetradecane-7,14-dione](/img/structure/B14349973.png)


![4-Ethyl-6-hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione](/img/structure/B14349988.png)




